molecular formula C21H27NO2 B15341034 6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid

6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid

Cat. No.: B15341034
M. Wt: 325.4 g/mol
InChI Key: TULVHKHLIGTMSW-UHFFFAOYSA-N
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Description

6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid typically involves multiple stepsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid apart is its specific side chain, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

6-(1,1,2-trimethyl-2H-benzo[e]indol-3-yl)hexanoic acid

InChI

InChI=1S/C21H27NO2/c1-15-21(2,3)20-17-10-7-6-9-16(17)12-13-18(20)22(15)14-8-4-5-11-19(23)24/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3,(H,23,24)

InChI Key

TULVHKHLIGTMSW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1CCCCCC(=O)O)C=CC3=CC=CC=C32)(C)C

Origin of Product

United States

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